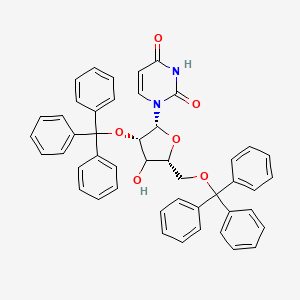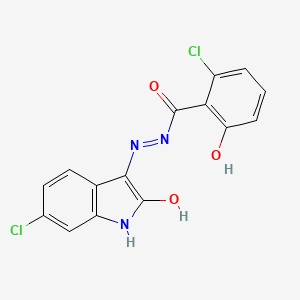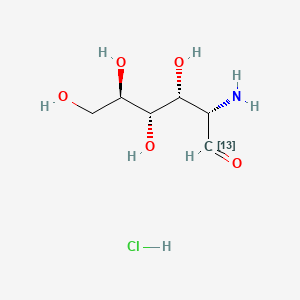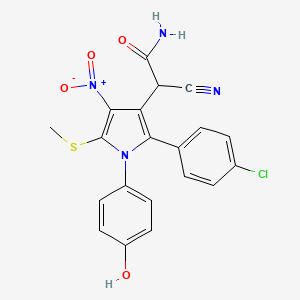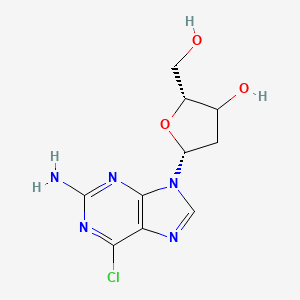
(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar moiety and a purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside analog.
Amination: The amino group at the 2-position is introduced through amination reactions using ammonia or amine derivatives.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the sugar moiety can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, amine derivatives, thiols.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified purine rings, reduced sugar moieties.
Substitution Products: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Modified Nucleosides: Used as intermediates in the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the reactivity and stability of nucleoside analogs.
Biology
Antiviral Agents: Inhibits viral replication by incorporating into viral DNA or RNA.
Anticancer Agents: Interferes with DNA synthesis in rapidly dividing cancer cells.
Medicine
Therapeutic Applications: Used in the treatment of viral infections like HIV and hepatitis, and certain types of cancer.
Diagnostic Tools: Used in molecular imaging and diagnostic assays.
Industry
Pharmaceutical Manufacturing: Key component in the production of antiviral and anticancer drugs.
Biotechnology: Used in the development of gene therapy and genetic engineering techniques.
Mechanism of Action
The mechanism of action of (2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA/RNA Polymerase: Prevents the elongation of nucleic acid chains.
Cause Chain Termination: Leads to premature termination of DNA or RNA synthesis.
Induce Mutations: Causes errors in the genetic code, leading to dysfunctional proteins.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral drug used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom at the 6-position of the purine ring distinguishes it from other nucleoside analogs.
Specific Biological Activity: Exhibits unique antiviral and anticancer properties due to its specific structure and mechanism of action.
Properties
Molecular Formula |
C10H12ClN5O3 |
|---|---|
Molecular Weight |
285.69 g/mol |
IUPAC Name |
(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4?,5-,6-/m1/s1 |
InChI Key |
LEDIVMUMDVEFRG-YSLANXFLSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


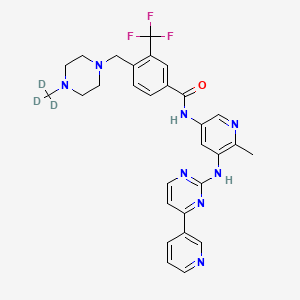


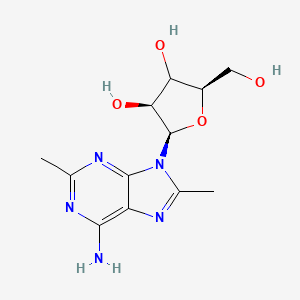
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)
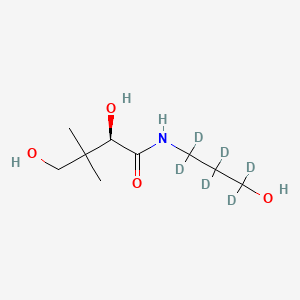
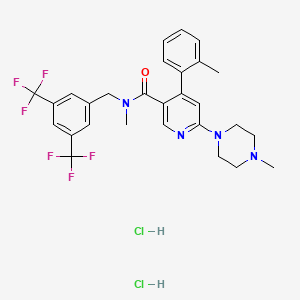
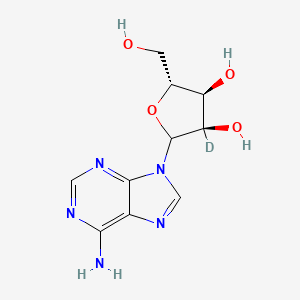

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
